molecular formula C13H11N3O2S B1349971 1-(4-Nitrophenyl)-3-phenyl-2-thiourea CAS No. 7669-49-0

1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Cat. No.: B1349971
CAS No.: 7669-49-0
M. Wt: 273.31 g/mol
InChI Key: NNWRRGBHDKYELI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-2-thiourea is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-binding and Biological Activities

1-(4-Nitrophenyl)-3-phenyl-2-thiourea and its derivatives show promising DNA-binding properties. These compounds have been synthesized and characterized, revealing their potential in anti-cancer applications. Their interaction with DNA has been explored using various techniques, highlighting their binding constants and suggesting a potential role in therapeutic applications. Moreover, these derivatives have exhibited notable antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their broad-spectrum biological efficacy (Tahir et al., 2015).

Molecular and Crystal Structure

The compound exhibits distinct molecular characteristics, contributing to its unique properties. The molecule is characterized by typical thiourea C—S and C—O bonds and exhibits a structure conducive to intramolecular hydrogen bonding, differentiating it from other compounds in its class. This structural uniqueness could influence its reactivity and interaction with other molecules, making it a point of interest in structural chemistry (Sultana et al., 2007).

Synthesis and Characterization of Thiourea Derivatives

Various thiourea derivatives have been synthesized and characterized for their structural properties. These derivatives demonstrate a range of interactions and bonding patterns, influenced by the specific substituents on the thiourea core. The structural attributes of these derivatives, determined through comprehensive analytical methods, offer insights into their potential chemical reactivity and applicability in various scientific domains (Saeed et al., 2014).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Nitrophenyl)-3-phenyl-2-thiourea may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as 3-(4-nitrophenyl)-1h-pyrazole, have been found to interact with targets like hematopoietic prostaglandin d synthase . This interaction could potentially influence the compound’s mode of action.

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that this compound might also interact with similar biochemical pathways.

Pharmacokinetics

Related compounds such as apixaban, which contains two different six-ring lactam structures, have been reported to have linear pharmacokinetics and good bioavailability .

Result of Action

Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the catalytic reduction of 4-nitrophenol, a reaction used to assess the activity of nanostructured materials, has been reported to be affected by parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Biochemical Analysis

Biochemical Properties

1-(4-Nitrophenyl)-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including carbonic anhydrase and glycosidase enzymes. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which can affect the regulation of pH and ion balance in biological systems . Additionally, this compound interacts with glycosidase enzymes, leading to the hydrolysis of glycosidic bonds in carbohydrates . These interactions highlight the compound’s potential as an enzyme inhibitor and its relevance in studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization . These cellular effects underscore the compound’s potential in therapeutic applications and as a tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including proteins and nucleic acids. For instance, it can bind to the active site of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Over time, the degradation products of this compound can influence its biological activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biological systems. Additionally, this compound can affect the levels of key metabolites, thereby impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules

Properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRRGBHDKYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375058
Record name 1-(4-Nitrophenyl)-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7669-49-0
Record name 1-(4-Nitrophenyl)-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA
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